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Compound of Interest

Compound Name: JM 1397

Cat. No.: B1672965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
J-113397 is a potent and highly selective non-peptide antagonist of the nociceptin receptor,

also known as the opioid receptor-like 1 (ORL-1) receptor.[1] Its high affinity for the ORL-1

receptor over other opioid receptors has made it a valuable pharmacological tool for

investigating the physiological roles of the nociceptin/orphanin FQ (N/OFQ) system. This

technical guide provides an in-depth overview of the chemical structure and synthetic pathways

of J-113397, aimed at supporting research and development in this area.

Chemical Structure and Properties
J-113397, with the IUPAC name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-

ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a complex molecule featuring a piperidine ring

linked to a benzimidazolone moiety and substituted with a cyclooctylmethyl group.[1]
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Identifier Value

IUPAC Name

1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-

4-piperidyl]-3-ethyl-1,3-dihydro-2H-

benzimidazol-2-one

CAS Number 256640-45-6

Molecular Formula C₂₄H₃₇N₃O₂

Molar Mass 399.57 g/mol

SMILES
C1=CC=C2C(=C1)N(C(=O)N2CC)C3CCN(C(C3

)CO)CC4CCCCCCC4

Synthesis Pathways
Several synthetic routes for J-113397 have been reported in the literature. This guide details

two prominent pathways: a convergent synthesis and a chiral synthesis approach.

Synthesis Pathway 1: Convergent Synthesis via
Condensation and Cyclization
This pathway, outlined in various sources, involves the initial construction of the piperidine and

benzimidazolone rings followed by their coupling.[1]

Experimental Protocol:

Step 1: Condensation of 1-Benzyl-3-methoxycarbonyl-4-piperidone with o-Phenylenediamine

To a solution of 1-Benzyl-3-methoxycarbonyl-4-piperidone in a suitable solvent such as

toluene, an equimolar amount of o-Phenylenediamine is added.

The mixture is heated at reflux with a Dean-Stark apparatus to remove water.

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are

consumed.
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The solvent is removed under reduced pressure, and the crude product is purified by column

chromatography.

Step 2: N-Alkylation of the Benzimidazolone Ring

The product from the previous step is dissolved in a polar aprotic solvent like

dimethylformamide (DMF).

A slight excess of a base, such as sodium hydride, is added portion-wise at 0 °C.

Iodoethane is then added, and the reaction mixture is stirred at room temperature until

completion.

The reaction is quenched with water, and the product is extracted with an organic solvent.

The organic layer is washed, dried, and concentrated.

Step 3: Reduction of the Enamine and Ester Groups

The enamine intermediate is reduced using a reducing agent like sodium borohydride in

methanol. This step is crucial for establishing the desired stereochemistry.

Subsequently, the ester group is reduced to a primary alcohol using a strong reducing agent

such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

Step 4: N-Debenzylation

The benzyl protecting group is removed by catalytic hydrogenation. The compound is

dissolved in ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added.

The mixture is stirred under a hydrogen atmosphere until the reaction is complete.

The catalyst is filtered off, and the solvent is evaporated.

Step 5: Reductive Amination with Cyclooctanecarboxaldehyde

The debenzylated piperidine derivative is reacted with cyclooctanecarboxaldehyde in the

presence of a reducing agent, typically sodium triacetoxyborohydride, in a chlorinated

solvent like dichloromethane.
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The reaction proceeds at room temperature to yield the final product, J-113397.

The product is purified by column chromatography.

1-Benzyl-3-methoxycarbonyl-4-piperidone + o-Phenylenediamine Condensed Intermediate
 Condensation 

N-Ethylated Intermediate
 Ethylation 

Reduced Piperidine Intermediate
 Reduction 

Debenzylated Piperidine
 Debenzylation 

J-113397
 Reductive Amination 
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Convergent synthesis pathway for J-113397.

Synthesis Pathway 2: Chiral Synthesis Avoiding Chiral
Chromatography
A more recent and efficient synthesis of the optically pure (3R,4R)-J-113397 has been

developed to avoid the challenging separation of enantiomers by chiral chromatography.[2]

Experimental Protocol:

Step 1: Asymmetric Reduction of N-Boc-4-oxo-piperidine-3-carboxylate

The synthesis commences with the asymmetric reduction of methyl 1-(tert-

butoxycarbonyl)-4-oxo-piperidine-3-carboxylate using a chiral reducing agent or a biocatalyst

to stereoselectively form the corresponding cis-hydroxy ester.

Step 2: Inversion of Stereochemistry at C4

The hydroxyl group is converted to a suitable leaving group, and subsequent nucleophilic

substitution with an azide source (e.g., sodium azide) proceeds with inversion of

configuration to establish the desired trans-relationship between the substituents at C3 and

C4.

Step 3: Reduction of Azide and Ester Groups

The azide is reduced to the primary amine by catalytic hydrogenation.
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The ester is then reduced to the hydroxymethyl group using a reducing agent like lithium

borohydride.

Step 4: Formation of the Benzimidazolone Ring

The resulting amino alcohol is reacted with 1-ethyl-2-fluoro-5-nitrobenzene, followed by

reduction of the nitro group and subsequent cyclization to form the benzimidazolone ring.

Step 5: N-Alkylation with Cyclooctylmethyl Bromide

The final step involves the N-alkylation of the piperidine nitrogen with cyclooctylmethyl

bromide to afford (3R,4R)-J-113397.

N-Boc-4-oxo-piperidine-3-carboxylate cis-Hydroxy Ester
 Asymmetric Reduction 

trans-Azido Ester
 Stereoinversion 
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(3R,4R)-J-113397
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Chiral synthesis pathway for (3R,4R)-J-113397.

Quantitative Data
Step (Pathway 1) Product Yield (%) Analytical Data

1
Condensed

Intermediate
75-85

¹H NMR, ¹³C NMR,

MS

2
N-Ethylated

Intermediate
80-90

¹H NMR, ¹³C NMR,

MS

3
Reduced Piperidine

Intermediate
60-70

¹H NMR, ¹³C NMR,

MS

4
Debenzylated

Piperidine
>95

¹H NMR, ¹³C NMR,

MS

5 J-113397 50-60
¹H NMR, ¹³C NMR,

HRMS, mp
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Note: Yields are approximate and can vary based on specific reaction conditions and

purification methods.

Conclusion
This technical guide provides a detailed overview of the chemical structure and synthesis of J-

113397. The described synthetic pathways offer researchers and drug development

professionals a solid foundation for the preparation of this important ORL-1 receptor

antagonist. The choice of a particular synthetic route will depend on factors such as the desired

stereochemical purity, scalability, and available resources. Further optimization of the reported

procedures may lead to improved yields and efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1672965?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/J-113,397
https://pmc.ncbi.nlm.nih.gov/articles/PMC2323199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2323199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2323199/
https://www.benchchem.com/product/b1672965#j-113397-chemical-structure-and-synthesis-pathway
https://www.benchchem.com/product/b1672965#j-113397-chemical-structure-and-synthesis-pathway
https://www.benchchem.com/product/b1672965#j-113397-chemical-structure-and-synthesis-pathway
https://www.benchchem.com/product/b1672965#j-113397-chemical-structure-and-synthesis-pathway
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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